molecular formula C13H19NO5 B6275946 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate CAS No. 2763779-07-1

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

Cat. No.: B6275946
CAS No.: 2763779-07-1
M. Wt: 269.3
InChI Key:
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Description

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is a complex organic compound belonging to the bicyclic azabicyclohexane family. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a methyl group, and a formyl group attached to the azabicyclohexane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Azabicyclohexane Core: The initial step involves the formation of the azabicyclohexane core through a [2+2] cycloaddition reaction.

    Introduction of Functional Groups: The tert-butyl, methyl, and formyl groups are introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods typically focus on improving yield, scalability, and cost-effectiveness. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted azabicyclohexane derivatives

Scientific Research Applications

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.

    Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.

    Industry: In the industrial sector, the compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. Additionally, the tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl 4-methyl 1-formyl-2-oxabicyclo[2.2.2]octane-2,4-dicarboxylate
  • 2-tert-butyl 4-methyl 1-formyl-2-thiabicyclo[2.2.1]heptane-2,4-dicarboxylate

Uniqueness

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is unique due to its azabicyclohexane core, which imparts distinct chemical properties and reactivity compared to its oxabicyclo and thiabicyclo analogs. The presence of the nitrogen atom in the azabicyclohexane core allows for unique interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

2763779-07-1

Molecular Formula

C13H19NO5

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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